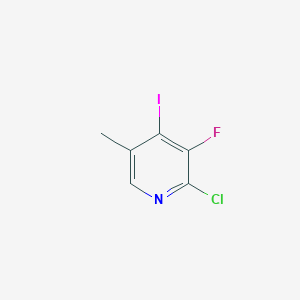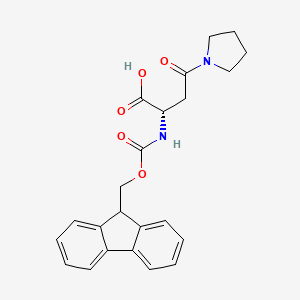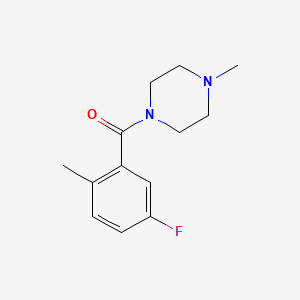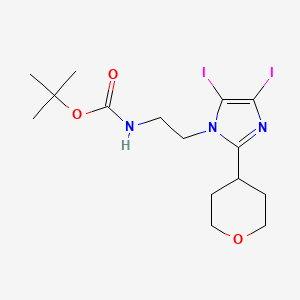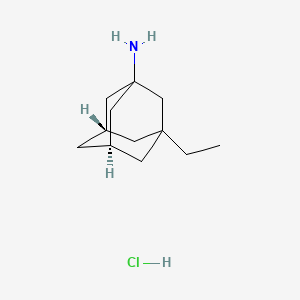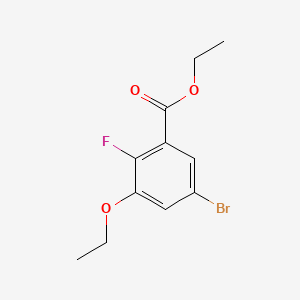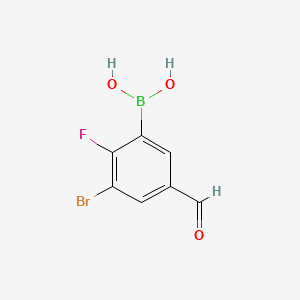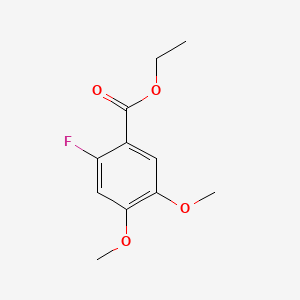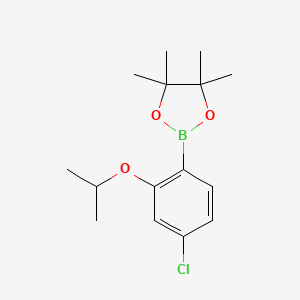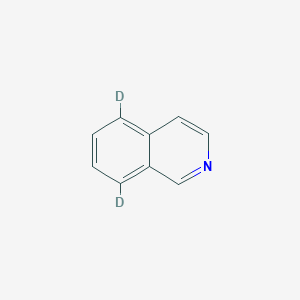
5,8-Dideuterioisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline-5,8-D2 is a deuterated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring. Isoquinoline-5,8-D2 is characterized by the presence of deuterium atoms at the 5th and 8th positions of the isoquinoline ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Isoquinoline-5,8-D2 can be synthesized through several methods, including:
From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.
Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.
Industrial Production Methods
Industrial production of isoquinoline and its derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . The Pomeranz-Fritsch reaction is another efficient method for the preparation of isoquinoline, using benzaldehyde and aminoacetaldehyde diethyl acetal in an acid medium .
化学反应分析
Types of Reactions
Isoquinoline-5,8-D2 undergoes various chemical reactions, including:
Oxidation: Oxidation with peracetic acid gives the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Common Reagents and Conditions
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.
Substitution: Electrophilic reagents for C-5 and C-8 positions, nucleophilic reagents for C-1 and C-3 positions.
Major Products
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the reagents used.
科学研究应用
Isoquinoline-5,8-D2 has a wide range of applications in scientific research:
作用机制
The mechanism of action of isoquinoline-5,8-D2 involves its interaction with various molecular targets and pathways. As an analog of pyridine, isoquinoline-5,8-D2 can act as a weak base and form salts upon treatment with strong acids . It can also form adducts with Lewis acids, such as boron trifluoride . The presence of deuterium atoms may influence its binding affinity and reactivity with these targets.
相似化合物的比较
Similar Compounds
Quinoline: A structural isomer of isoquinoline with the nitrogen atom at the first position of the fused ring system.
1-Benzylisoquinoline: The structural backbone in many naturally occurring alkaloids such as papaverine.
Naphthalene: Similar in terms of the aromatic ring structure but lacks the nitrogen atom present in isoquinoline.
Uniqueness
Isoquinoline-5,8-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. This makes it a valuable compound for studying isotope effects in chemical reactions and for use in deuterium-labeled studies in various fields of research.
属性
分子式 |
C9H7N |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
5,8-dideuterioisoquinoline |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i3D,4D |
InChI 键 |
AWJUIBRHMBBTKR-NMQOAUCRSA-N |
手性 SMILES |
[2H]C1=C2C=CN=CC2=C(C=C1)[2H] |
规范 SMILES |
C1=CC=C2C=NC=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


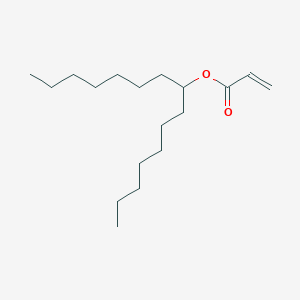
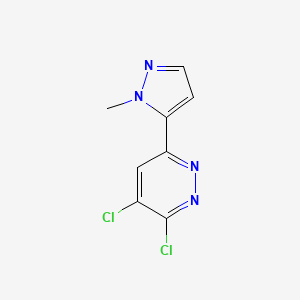
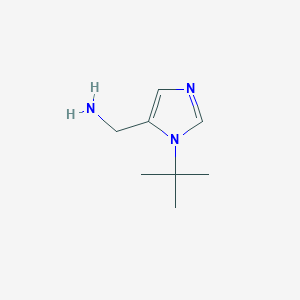
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
